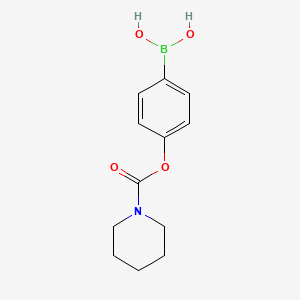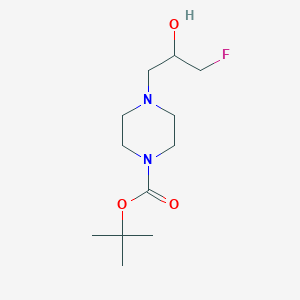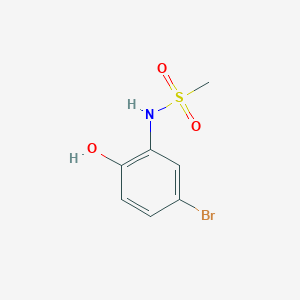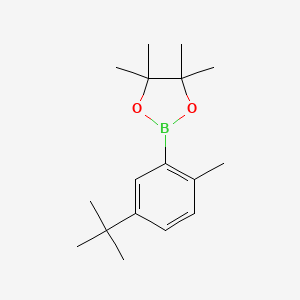
(4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine-1-carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with piperidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: The corresponding alcohol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The piperidine-1-carbonyl group can enhance the compound’s binding affinity and specificity for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the piperidine-1-carbonyl group, making it less specific in its interactions.
Piperidine-1-carbonyl chloride: Does not contain the boronic acid group, limiting its applications in boron chemistry.
4-Hydroxyphenylboronic acid: Similar structure but lacks the piperidine-1-carbonyl group.
Uniqueness
(4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid is unique due to the presence of both the boronic acid and piperidine-1-carbonyl groups, which confer distinct chemical reactivity and binding properties. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H16BNO4 |
|---|---|
Molekulargewicht |
249.07 g/mol |
IUPAC-Name |
[4-(piperidine-1-carbonyloxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c15-12(14-8-2-1-3-9-14)18-11-6-4-10(5-7-11)13(16)17/h4-7,16-17H,1-3,8-9H2 |
InChI-Schlüssel |
AGCWOYCPRJYEHK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)OC(=O)N2CCCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione](/img/structure/B13983286.png)
![benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate](/img/structure/B13983291.png)








![7-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13983369.png)
![Tert-butyl 5-benzyl-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B13983377.png)
